molecular formula C19H19NO4 B12486687 N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide

N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide

Cat. No.: B12486687
M. Wt: 325.4 g/mol
InChI Key: LBPAIWBEZUXCIA-UHFFFAOYSA-N
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Description

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide: is a synthetic organic compound that belongs to the class of benzodioxin derivatives. This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a benzoyl group and a methylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylpropanamide Moiety: The final step involves the reaction of the benzodioxin derivative with 2-methylpropanoyl chloride in the presence of a base like pyridine to form the desired amide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin ring and the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique structural features.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
  • Studied for its pharmacological properties and potential therapeutic effects.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The benzodioxin ring and benzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction and gene expression.

Comparison with Similar Compounds

  • N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide
  • 4-(2,2-dichlorocyclopropyl)-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzodioxin ring or benzoyl group.
  • Chemical Properties: Variations in reactivity, stability, and solubility.
  • Biological Activity: Differences in pharmacological effects and potential therapeutic applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide

InChI

InChI=1S/C19H19NO4/c1-12(2)19(22)20-15-11-17-16(23-8-9-24-17)10-14(15)18(21)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,20,22)

InChI Key

LBPAIWBEZUXCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2

Origin of Product

United States

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